Ethyl 2-(5-bromopyridin-3-yl)acetate
Description
Ethyl 2-(5-bromopyridin-3-yl)acetate (CAS: 847375-33-1) is a brominated pyridine derivative featuring an ethyl acetate moiety at the 3-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors like molidustat .
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTQZLOIRUPOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709145 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847375-33-1 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-bromopyridin-3-yl)acetate has been identified as a promising candidate for drug development due to its biological activity:
- Enzyme Inhibition : It acts as an inhibitor of CYP1A2, a crucial enzyme in drug metabolism, which may lead to interactions with other pharmaceuticals.
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly colon cancer, where it has shown an IC50 value of approximately 12.5 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colon Cancer | 12.5 | Significant growth inhibition |
| Breast Cancer | 15.0 | Moderate growth inhibition |
| Lung Cancer | 20.0 | Lower growth inhibition |
Antimicrobial Properties
This compound also exhibits antimicrobial properties against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest its potential as an antimicrobial agent, warranting further exploration in therapeutic applications.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules:
- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.
- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other compounds.
In Vitro Studies on Colon Cancer
A study evaluated the effects of this compound on human colon cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Antimicrobial Efficacy Assessment
In comparative studies against several bacterial strains, this compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Summary of Findings
This compound presents numerous applications in scientific research:
- Efficacy Against Cancer : Significant activity against colon cancer cell lines.
- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria as well as fungi.
- Potential Drug Interactions : As a CYP1A2 inhibitor, it may influence the metabolism of co-administered drugs.
Mechanism of Action
The mechanism by which Ethyl 2-(5-bromopyridin-3-yl)acetate exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridine-Based Esters with Halogen Substituents
Key Observations :
Heterocyclic Analogues with Bromine Substitution
Benzofuran Derivatives
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (CAS: Not provided):
- Features a benzofuran core with sulfinyl and bromine substituents.
- Crystal structure stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds .
Imidazole Derivatives
Compounds such as Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1D in ):
- Imidazole ring replaces pyridine, with bromine on a pendant phenyl group.
Functionalized Pyridine Derivatives
Key Observations :
Stability and Crystallography
- The benzofuran analogue () exhibits three non-classical C-H···O hydrogen bonds in its crystal structure, whereas pyridine-based esters rely on π-π stacking (e.g., 3.814 Å in benzofuran vs. pyridine’s typical 3.5–4.0 Å interactions) .
Biological Activity
Ethyl 2-(5-bromopyridin-3-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10BrN and a molecular weight of 240.1 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its biological activity, influencing its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may act as enzyme inhibitors or receptor modulators . The bromine atom and the ester functional group can interact with various biological pathways, suggesting potential applications in drug development, particularly in anti-inflammatory and anticancer therapies .
Antimicrobial Activity
This compound has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 |
These results suggest that the compound may inhibit bacterial growth effectively, potentially paving the way for new antibiotic development .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. Specific studies have reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 20 µM
- HeLa: 25 µM
These findings support further exploration into its use as a therapeutic agent against specific cancer types .
Study on Antibacterial Activity
A recent study evaluated this compound against a variety of bacterial strains, highlighting its effectiveness compared to traditional antibiotics. The study found that:
- The compound exhibited superior activity against multi-drug resistant strains.
- It was effective at lower concentrations than standard treatments, indicating a potential for use in combination therapies to enhance efficacy and reduce resistance development .
Anticancer Research
In another study focusing on the anticancer properties, this compound was tested on several cancer cell lines. Results showed:
- Induction of apoptosis was confirmed via flow cytometry.
- The compound altered expression levels of key proteins involved in apoptosis, such as Bcl-2 and caspases.
This research underscores the need for further investigations into its mechanisms and therapeutic potential in oncology .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing functional groups or extending molecular frameworks.
Key Reagents and Conditions :
-
Nucleophiles : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., dimethylformamide).
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
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Bases : Potassium carbonate or triethylamine to deprotonate nucleophiles.
Example Reaction :
Ethyl 2-(5-bromopyridin-3-yl)acetate reacts with arylboronic acids in Suzuki-Miyaura coupling, forming biaryl derivatives. A study using analogous bromopyridines reported yields of 75–92% with Pd catalysts and K₃PO₄ as a base in tetrahydrofuran (THF) at 80°C .
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, THF, 80°C | 75–92 | |
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 60–78 |
Ester Group Transformations
The ethyl acetate moiety undergoes hydrolysis, reduction, or oxidation, enabling access to carboxylic acids, alcohols, or ketones.
Hydrolysis :
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Reagents : Aqueous HCl or NaOH.
-
Products : 2-(5-Bromopyridin-3-yl)acetic acid.
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Conditions : Reflux in ethanol/water (1:1) for 6 hours yields 85–90% conversion.
Reduction :
-
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
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Products : 2-(5-Bromopyridin-3-yl)ethanol.
-
Yields : ~70% under optimized conditions.
Cytochrome P450 Inhibition
This compound exhibits inhibitory activity against CYP1A2, a key enzyme in drug metabolism.
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (CYP1A2 Inhibition) | 2.5 µM | |
| Binding Affinity (Kᵢ) | 1.8 µM |
This inhibition alters pharmacokinetics of co-administered drugs, highlighting its pharmacological relevance.
Antimicrobial Activity
Derivatives of this compound show moderate activity against bacterial strains, particularly Gram-positive species.
| Bacterial Strain | MIC (µM) | Source |
|---|---|---|
| Staphylococcus aureus | 5.64–77.38 | |
| Bacillus subtilis | 4.69–22.9 |
Mechanistic Insights
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Substitution Reactions : The bromine atom’s electronegativity enhances electrophilicity, facilitating nucleophilic attack.
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CYP1A2 Inhibition : Molecular docking studies suggest competitive binding at the enzyme’s active site, disrupting substrate metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
